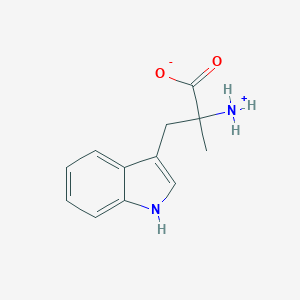

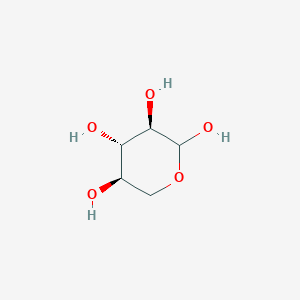

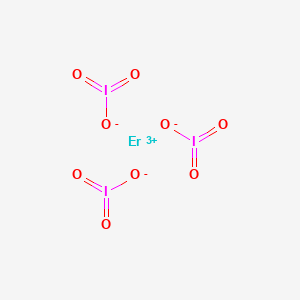

![molecular formula C8H7N3O2 B076779 2-Metil-6-nitroimidazo[1,2-a]piridina CAS No. 13212-83-4](/img/structure/B76779.png)

2-Metil-6-nitroimidazo[1,2-a]piridina

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-Methyl-6-nitroimidazo[1,2-a]pyridine derivatives involves versatile reactions. Notably, the Suzuki–Miyaura cross-coupling reaction has been developed as an alternative strategy for functionalizing 2-chloro-3-nitroimidazo[1,2-a]pyridine to produce 2-arylated compounds. This process facilitates further functionalization to amides, anilines, and ureas in the 3-position, highlighting the role of the nitro group in enabling chlorine displacement and facilitating various nucleophilic aromatic substitutions (Bazin et al., 2013).

Molecular Structure Analysis

X-ray structural investigations have shown that the insertion of a nitro group in 2-phenyl-imidazo[1,2-a]pyridine does not fundamentally alter the geometry but induces changes in electron density distribution. These modifications in the bicyclic unit are crucial for understanding the compound's reactivity and interactions with other molecules (Tafeenko et al., 1996).

Chemical Reactions and Properties

3-Nitroimidazo[1,2-a]pyridine derivatives, including 2-Methyl-6-nitroimidazo[1,2-a]pyridine, have been synthesized and exhibit potent in vitro antileishmanial activity. These compounds are substrates for the L. donovani type 1 nitroreductase (NTR1), showcasing a specific biochemical interaction that underlines their chemical reactivity and potential therapeutic applications in contexts other than direct drug usage (Fersing et al., 2019).

Aplicaciones Científicas De Investigación

Agentes Antituberculosos

Los análogos de imidazo[1,2-a]piridina, incluyendo 2-Metil-6-nitroimidazo[1,2-a]piridina, han sido reconocidos como un andamiaje de "prejuicio de drogas" por su amplio rango de aplicaciones en química medicinal . Exhiben una actividad significativa contra la tuberculosis multirresistente (MDR-TB) y la tuberculosis extensamente resistente a los medicamentos (XDR-TB) .

Farmacóforo Antileishmanial

El Farmacóforo Antileishmanial 3-Nitroimidazo[1,2-a]piridina se ha utilizado para sintetizar nuevos derivados para estudios de relación estructura-actividad (SAR) antileishmanial . Estos compuestos han sido seleccionados en las etapas promastigote y amastigote axénica de Leishmania donovani y L. infantum .

Síntesis e Halogenación

This compound se ha utilizado en la síntesis y halogenación de los bromuros de 2-amino-1-propargilpiridinio y 2-amino-1-(2-bromoalil)-piridinio .

Actividad Antitripanosomal

El derivado de 3-Nitroimidazo[1,2-a]piridina ha sido evaluado in vitro contra la forma sanguínea tripomastigote de T. b. brucei .

Direcciones Futuras

Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . The World Health Organization has taken the initiative to develop new TB drugs . Therefore, the future directions of “2-Methyl-6-nitroimidazo[1,2-a]pyridine” could be in the field of drug discovery, particularly for the treatment of TB .

Mecanismo De Acción

Target of Action

Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, are known to interact with a variety of biological targets due to their versatile heterocyclic scaffold .

Mode of Action

Imidazo[1,2-a]pyridines are known to undergo various radical reactions for direct functionalization, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to be involved in a wide range of applications in medicinal chemistry .

Pharmacokinetics

One study mentions a compound with a 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring showing good microsomal stability .

Result of Action

Imidazo[1,2-a]pyridines have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Action Environment

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

Propiedades

IUPAC Name |

2-methyl-6-nitroimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-6-4-10-5-7(11(12)13)2-3-8(10)9-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAMUPNJGITWKBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(C=CC2=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20356278 | |

| Record name | 2-methyl-6-nitroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13212-83-4 | |

| Record name | 2-methyl-6-nitroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,1':3',1''-Terphenyl]-4,4''-dicarboxylic acid](/img/structure/B76696.png)

![6-Oxabicyclo[3.1.0]hexane-2,4-diol,diacetate,(1R,2S,4R,5S)-rel-(9CI)](/img/structure/B76699.png)

![9,10-Anthracenedione, 1-amino-4-hydroxy-2-[(6-hydroxyhexyl)oxy]-](/img/structure/B76703.png)

![1-[(6-Methylbenzothiazol-2-YL)azo]-2-naphthol](/img/structure/B76726.png)